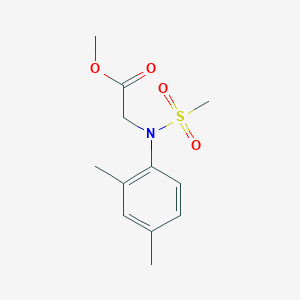

Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a sulfonamide glycine ester characterized by a 2,4-dimethylphenyl group and a methylsulfonyl moiety. Its molecular formula is inferred as C₁₂H₁₇NO₄S (based on structural analogs in and ), with a molecular weight approximating 257–303 g/mol depending on substituents.

Properties

IUPAC Name |

methyl 2-(2,4-dimethyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-6-11(10(2)7-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAUBIRMJHFCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Biological Activity

Preliminary studies indicate that this compound possesses several notable biological activities:

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation, particularly in types such as gastric and breast cancers. It appears to interfere with cancer cell signaling pathways, leading to reduced viability and increased apoptosis in affected cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes and contribute to its therapeutic effects .

- Receptor Modulation : There is evidence that it interacts with various cellular receptors, potentially modulating their activity and influencing downstream signaling pathways.

The mechanisms through which this compound exerts its effects include:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity.

- Receptor Interaction : It could modulate receptor activity, affecting cellular responses to external signals.

- Pathway Alteration : By influencing key signaling pathways, the compound may alter cellular behavior and promote therapeutic outcomes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₉N₃O₄S | Methylsulfonyl group; glycine derivative | Anticancer properties; enzyme inhibition |

| Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | C₁₂H₁₇NO₄S | Similar structure; different phenolic substitution | Varied pharmacological properties |

| N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine | C₁₂H₁₉N₂O₄S | Contains methoxy instead of methyl groups | Different electronic properties affecting reactivity |

Case Studies

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound significantly reduces cell proliferation rates compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition Assays : Enzyme assays have shown that this compound effectively inhibits specific metabolic enzymes involved in cancer metabolism. These findings suggest potential applications in cancer therapeutics where metabolic reprogramming is a target .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, suggesting its viability as a therapeutic agent in clinical settings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ in:

- Aromatic substituents : Position and type (e.g., dimethyl, dimethoxy, chloro, fluoro).

- Sulfonyl groups : Methylsulfonyl vs. phenylsulfonyl.

- Backbone modifications : Ester (glycinate) vs. amide or free acid forms.

Table 1: Structural and Molecular Comparisons

*Inferred from related compounds due to lack of explicit data.

Physicochemical Properties

- Lipophilicity : The methyl ester group in glycinate derivatives enhances lipophilicity compared to the free acid form (e.g., N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycine, MW 257.30) .

- Purity and Stability : Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is commercially available at ≥97% purity, indicating robust synthesis protocols . In contrast, the target compound’s discontinued status may reflect instability or synthesis challenges.

Toxicity and Regulatory Considerations

- The discontinued status warrants caution in handling.

Key Research Findings

- Structure-Activity Relationships (SAR): Methylsulfonyl groups enhance metabolic stability compared to phenylsulfonyl analogs .

- Synthetic Utility : Glycinate esters are preferred over free acids for solubility in organic reactions, as seen in β-lactam synthesis .

Q & A

Q. What purification techniques are effective for isolating high-purity batches from low-yield reactions?

- Methodological Answer : Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes polar byproducts. For persistent non-polar impurities (e.g., methylsulfonyl dimers), preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) achieves >98% purity. Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.